Cas no 949154-24-9 (2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one)
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(2-fluoro-3-pyridinyl)-Ethanone
- 2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2-chloro-1-(2-fluoropyridin-3-yl)ethanone
- 2-Chloro-1-(2-fluoro-3-pyridinyl)ethanone
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- MDL: MFCD11847260
- Inchi: 1S/C7H5ClFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2
- InChI Key: XDIRSJGHIGACAB-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=CN=C1F)CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985937-1g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-5g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-10g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-0.05g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-0.1g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-0.25g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-0.5g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-1.0g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1985937-2.5g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1985937-5.0g |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one |
949154-24-9 | 5g |
$3977.0 | 2023-05-31 |
2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one
Research Brief on 2-Chloro-1-(2-fluoropyridin-3-yl)ethan-1-one (CAS: 949154-24-9): Recent Advances and Applications
2-Chloro-1-(2-fluoropyridin-3-yl)ethan-1-one (CAS: 949154-24-9) has emerged as a significant chemical intermediate in pharmaceutical and agrochemical research. Recent studies highlight its utility as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This compound's unique structural features, including the reactive α-chloroketone moiety and fluoropyridine ring, make it a versatile precursor for various heterocyclic systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in developing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one as a crucial intermediate in constructing pyrazolo[3,4-d]pyrimidine scaffolds, which showed promising activity against B-cell malignancies. The fluoropyridine moiety was found to enhance binding affinity through specific interactions with the BTK active site.
In synthetic chemistry advancements, a team from the University of Manchester recently reported (Organic Letters, 2024) an improved synthetic route to 949154-24-9 with 85% yield and >99% purity. Their method employed a mild chlorination protocol using N-chlorosuccinimide in dichloromethane at 0°C, addressing previous challenges with over-chlorination and byproduct formation. This development significantly enhances the compound's accessibility for pharmaceutical applications.
The compound's potential in antimicrobial drug discovery was highlighted in a 2024 ACS Infectious Diseases publication. Researchers at the Scripps Research Institute incorporated 2-chloro-1-(2-fluoropyridin-3-yl)ethan-1-one into novel quinolone hybrids that demonstrated potent activity against drug-resistant Gram-positive pathogens, including MRSA and VRE strains. The fluoropyridine component was crucial for maintaining membrane permeability while the α-chloroketone enabled subsequent derivatization.
Recent patent activity (WO2023187654, 2023) reveals growing industrial interest in this compound, particularly for developing next-generation herbicides. The fluoropyridine-chloroketone structure serves as a core component in novel auxin-mimicking compounds showing selective weed control with reduced environmental persistence compared to current market leaders.
Safety and handling considerations for 949154-24-9 were updated in a 2024 Chemical Health and Safety review. The compound requires storage at 2-8°C under inert atmosphere due to its sensitivity to moisture and tendency to undergo slow decomposition at room temperature. Proper personal protective equipment including nitrile gloves and chemical goggles is recommended when handling this irritant compound.
Future research directions appear focused on expanding the compound's utility in PROTAC (proteolysis targeting chimera) development, with several preclinical candidates currently in development that utilize 949154-24-9 as a linker component. Its balanced hydrophilicity/lipophilicity and ability to form stable conjugates make it particularly suitable for this emerging therapeutic modality.
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